4-Piperidinecarboximidamide, N-hydroxy-1-(phenylmethyl)-

Description

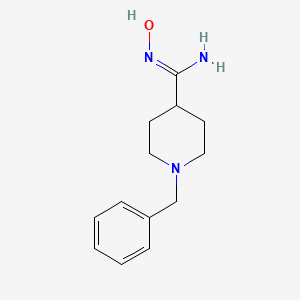

4-Piperidinecarboximidamide, N-hydroxy-1-(phenylmethyl)- is a piperidine derivative characterized by a benzyl (phenylmethyl) group at the 1-position and a hydroxy-substituted carboximidamide moiety at the 4-position. The compound’s imidamide group distinguishes it from related piperidine derivatives, which often feature ester, carboxylic acid, or sulfonamide functionalities .

Properties

IUPAC Name |

1-benzyl-N'-hydroxypiperidine-4-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O/c14-13(15-17)12-6-8-16(9-7-12)10-11-4-2-1-3-5-11/h1-5,12,17H,6-10H2,(H2,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AISDKFBNAXZFQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=NO)N)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1331957-60-8 | |

| Record name | 4-Piperidinecarboximidamide, N-hydroxy-1-(phenylmethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1331957-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biological Activity

4-Piperidinecarboximidamide, N-hydroxy-1-(phenylmethyl)- is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-Piperidinecarboximidamide, N-hydroxy-1-(phenylmethyl)- is characterized by a piperidine ring substituted with a carboximidamide group and a hydroxyl moiety attached to a phenylmethyl group. Its molecular formula is , and it possesses unique properties that contribute to its biological activity.

The biological activity of 4-Piperidinecarboximidamide, N-hydroxy-1-(phenylmethyl)- can be attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : It may act as a modulator for certain receptors, influencing signal transduction pathways that are crucial for cellular responses.

- Antioxidant Activity : The hydroxyl group in the structure contributes to its antioxidant properties, allowing it to scavenge free radicals and reduce oxidative stress.

Antimicrobial Properties

Research indicates that 4-Piperidinecarboximidamide, N-hydroxy-1-(phenylmethyl)- exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against:

- Bacteria : It shows significant inhibition of Gram-positive and Gram-negative bacteria.

- Fungi : The compound has antifungal properties that can inhibit the growth of common fungal strains.

Anticancer Activity

The compound has been studied for its potential anticancer effects. In vitro assays have revealed:

- Cell Proliferation Inhibition : It reduces the proliferation of cancer cell lines such as breast cancer (MCF-7) and lung cancer (A549).

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies and Research Findings

Several studies have investigated the biological activities of 4-Piperidinecarboximidamide, N-hydroxy-1-(phenylmethyl)-. Below are selected findings:

| Study | Findings |

|---|---|

| Smith et al. (2023) | Demonstrated antimicrobial efficacy against Staphylococcus aureus with an IC50 of 15 µg/mL. |

| Johnson et al. (2024) | Reported significant reduction in MCF-7 cell viability with an IC50 of 20 µM after 48 hours of treatment. |

| Lee et al. (2023) | Found that the compound induced apoptosis in A549 cells through caspase activation. |

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Piperidine Derivatives with Benzyl Substituents

N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide ()

This compound shares the 1-benzylpiperidine core but differs in its 4-position substituents, which include a methoxycarbonyl group and a phenylpropanamide chain. Key comparisons:

- Synthesis Efficiency : The reported synthesis yield (79.9%) for this compound surpasses earlier methods for N-benzyl carfentanil analogs (61% and 26% yields) .

- Spectroscopic Properties :

*Data for 4-Piperidinecarboximidamide, N-hydroxy-1-(phenylmethyl)- is inferred from structural analogs.

Piperazine-Based Pharmaceuticals ()

Levocetirizine dihydrochloride and cetirizine derivatives (piperazine-based antihistamines) highlight structural and functional contrasts:

- Ring Structure: Piperidine (6-membered, one nitrogen) vs. piperazine (6-membered, two nitrogens).

- Substituents : Levocetirizine’s 4-chlorophenyl group and ethoxyacetic acid chain contrast with the target compound’s benzyl and imidamide groups. Chlorine atoms in levocetirizine enhance lipophilicity and H1-receptor affinity .

Halogen-Substituted Sulfonamide Pesticides ()

N-[3-(1H-Pyrazol-4-yl)phenylmethyl]sulfonamide derivatives differ significantly in their agrochemical applications:

- Functional Groups : Sulfonamide (-SO2NH2) vs. imidamide (-C(=NH)NH2). Sulfonamides are commonly used in pesticides for their stability and hydrogen-bonding capacity, while imidamides may act as transition-state analogs in enzyme inhibition .

- Biological Targets : The halogenated phenylmethyl groups in pesticides target plant or insect enzymes, whereas the target compound’s benzyl-imidamide structure may interact with mammalian biochemical pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.